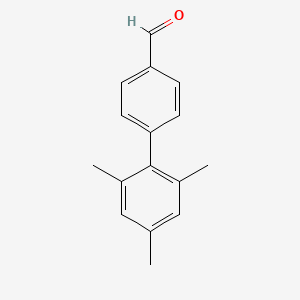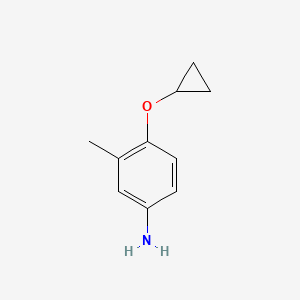
4-Cyclopropoxy-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of a cyclopropoxy group attached to the aniline ring, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For instance, starting from 4-chloro-3-methylaniline, the substitution reaction with cyclopropyl alcohol in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
4-Cyclopropoxy-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding amines .
科学研究应用
4-Cyclopropoxy-3-methylaniline has various applications in scientific research, including:
作用机制
The mechanism of action of 4-Cyclopropoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
4-Cyclopropyl-3-methylaniline: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Cyclopropoxy-3-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4,11H2,1H3 |
InChI 键 |
MVWXSRVESPDFJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


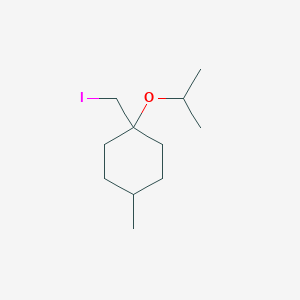

![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
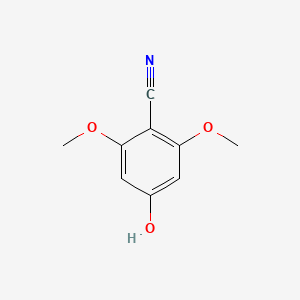
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
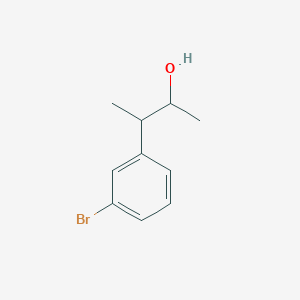
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
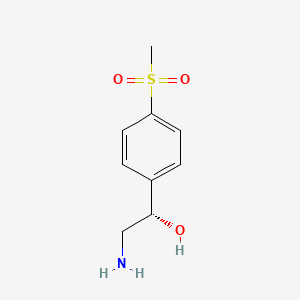
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
